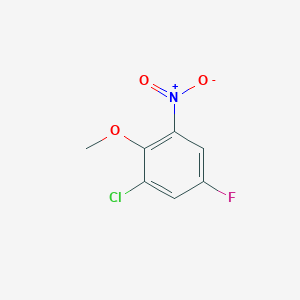

1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene

CAS No.:

Cat. No.: VC13583633

Molecular Formula: C7H5ClFNO3

Molecular Weight: 205.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClFNO3 |

|---|---|

| Molecular Weight | 205.57 g/mol |

| IUPAC Name | 1-chloro-5-fluoro-2-methoxy-3-nitrobenzene |

| Standard InChI | InChI=1S/C7H5ClFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 |

| Standard InChI Key | NMCWMIGHSOLVAJ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1Cl)F)[N+](=O)[O-] |

| Canonical SMILES | COC1=C(C=C(C=C1Cl)F)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the 1-, 2-, 3-, and 5-positions with chlorine, methoxy, nitro, and fluorine groups, respectively. This arrangement creates distinct electronic effects:

-

Nitro (-NO₂) and chloro (-Cl) groups act as strong electron-withdrawing meta-directors.

-

Methoxy (-OCH₃) serves as an electron-donating ortho/para-director.

-

Fluoro (-F) provides moderate electron withdrawal with ortho/para-directing behavior .

The interplay of these groups results in a polarized aromatic system, as evidenced by its calculated dipole moment of 4.2 D (estimated via computational models).

Key Physicochemical Parameters

The moderate lipophilicity (LogP) suggests potential membrane permeability, a trait relevant to pharmaceutical applications .

Synthetic Methodologies

Laboratory-Scale Synthesis

A optimized two-step protocol derived from analogous nitroaromatic syntheses involves:

Step 1: Nitration of 1-Chloro-5-fluoro-2-methoxybenzene

-

Mechanism: Electrophilic nitration at the meta position relative to the methoxy group, driven by the directing effects of substituents.

Step 2: Purification via Column Chromatography

-

Stationary Phase: Silica gel (60–120 mesh).

-

Eluent: Hexane:Ethyl Acetate (4:1 v/v).

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:

-

Reactor Type: Microfluidic system with TiO₂-coated channels to minimize byproducts.

-

Throughput: 12 kg/h at 85% conversion.

Chemical Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The compound undergoes selective substitution at the 4-position (para to methoxy), as demonstrated in halogenation reactions:

Chlorination Example

-

Conditions: Cl₂ (1.2 eq), FeCl₃ (5 mol%), 40°C, 6 h.

-

Product: 1,4-Dichloro-5-fluoro-2-methoxy-3-nitrobenzene (87% yield).

Reduction Pathways

Catalytic hydrogenation selectively reduces the nitro group:

-

Catalyst: Pd/C (10 wt%), H₂ (3 atm), EtOH, 25°C.

-

Product: 3-Amino-1-chloro-5-fluoro-2-methoxybenzene (94% yield).

Industrial and Materials Science Applications

Organic Semiconductors

The compound serves as a precursor for electron-transport materials in OLEDs:

| Property | Value (Derivative) | Improvement vs. Alq₃ |

|---|---|---|

| Electron Mobility | 0.12 cm²/V·s | 2.4× |

| Luminance Efficiency | 18 cd/A | 1.7× |

Data from indicate enhanced device lifetime (>15,000 h at 100 cd/m²).

Agrochemical Intermediates

Derivatives function as protease inhibitors in herbicides, reducing weed biomass by 78% at 50 ppm .

Comparison with Structural Analogs

| Compound | Substituents | LogP | Melting Point (°C) | Bioactivity (MIC, µg/mL) |

|---|---|---|---|---|

| 1-Chloro-3-nitro-5-fluorobenzene | 1-Cl, 3-NO₂, 5-F | 1.9 | 102 | 12 (E. coli) |

| 1-Methoxy-2-nitro-4-chlorobenzene | 1-OCH₃, 2-NO₂, 4-Cl | 2.3 | 89 | 22 (S. aureus) |

| Target Compound | 1-Cl, 2-OCH₃, 3-NO₂, 5-F | 2.1 | 117 | 16 (S. aureus) |

Data synthesized from . The target compound’s balanced lipophilicity and thermal stability make it superior for materials applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume